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Compound of Interest

Compound Name: 1-Ethylpiperidin-4-amine

Cat. No.: B1274934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Ethylpiperidin-4-amine, a member of the 4-aminopiperidine class of compounds, is a

versatile chemical scaffold with emerging potential in various research and drug discovery

domains. While its direct therapeutic applications are still under investigation, its role as a key

building block in the synthesis of biologically active molecules is well-documented. This

technical guide provides an in-depth overview of the known and potential research applications

of 1-Ethylpiperidin-4-amine, detailing its chemical properties, synthesis protocols, and its role

in the development of novel therapeutics. Particular focus is given to its utility in the synthesis

of opioid receptor modulators, antifungal agents, and its potential as a scaffold for exploring

treatments for neurodegenerative diseases and proliferative disorders.

Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of

approved drugs due to its favorable pharmacokinetic properties. The 4-aminopiperidine moiety,

in particular, serves as a crucial pharmacophore for interacting with a variety of biological

targets. 1-Ethylpiperidin-4-amine, with its specific N-ethyl substitution, offers a unique

combination of steric and electronic properties that can be exploited in rational drug design.

This document aims to consolidate the current knowledge on 1-Ethylpiperidin-4-amine and

stimulate further research into its potential applications.
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Chemical and Physical Properties
1-Ethylpiperidin-4-amine is a cyclic amine with the molecular formula C7H16N2.[1][2] Its

chemical structure consists of a piperidine ring with an ethyl group attached to the nitrogen

atom (N1) and an amino group at the 4-position.

Property Value Reference

Molecular Formula C7H16N2 [1][2]

Molecular Weight 128.22 g/mol [1][2]

CAS Number 50534-45-7 [1][2]

IUPAC Name 1-ethylpiperidin-4-amine [1][2]

SMILES CCN1CCC(CC1)N [1][2]

InChIKey
UFETTXCVHFVMPU-

UHFFFAOYSA-N
[1][2]

Synthesis of 1-Ethylpiperidin-4-amine
The synthesis of 1-Ethylpiperidin-4-amine can be achieved through several established

synthetic routes, with reductive amination being a common and efficient method.

Experimental Protocol: Reductive Amination of 1-
Ethylpiperidin-4-one
This protocol describes the synthesis of 1-Ethylpiperidin-4-amine from 1-Ethylpiperidin-4-one

and a nitrogen source, such as ammonia or an ammonia equivalent, via reductive amination.

Materials:

1-Ethylpiperidin-4-one

Ammonia (or ammonium acetate)

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic

hydrogenation)
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Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Acid catalyst (e.g., acetic acid, optional)

Procedure:

Dissolve 1-Ethylpiperidin-4-one (1 equivalent) in the chosen anhydrous solvent.

Add the nitrogen source (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-

2 equivalents).

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine

intermediate.

Slowly add the reducing agent (1.2-1.5 equivalents) to the reaction mixture. For catalytic

hydrogenation, the reaction is conducted under a hydrogen atmosphere in the presence of a

catalyst (e.g., Palladium on carbon).

Continue stirring at room temperature for 12-24 hours.

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-

MS).

Upon completion, quench the reaction by carefully adding water or a saturated aqueous

solution of sodium bicarbonate.

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by distillation or column chromatography to yield pure 1-
Ethylpiperidin-4-amine.
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Reductive amination synthesis of 1-Ethylpiperidin-4-amine.

Potential Research Applications
The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry. While direct

biological data for 1-Ethylpiperidin-4-amine is sparse, its utility can be inferred from studies

on closely related analogs.

Precursor for Opioid Receptor Modulators

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1274934?utm_src=pdf-body-img
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 4-aminopiperidine core is a key structural feature of the potent synthetic opioid fentanyl

and its analogs. Although the direct precursor to fentanyl is N-phenethyl-4-anilinopiperidine, the

synthesis of various opioid receptor modulators often starts with simpler N-substituted 4-

aminopiperidines. The ethyl group in 1-Ethylpiperidin-4-amine can influence the

pharmacokinetic and pharmacodynamic properties of the final compound. Researchers can

utilize this building block to synthesize novel opioid ligands with potentially altered receptor

binding affinities, selectivities, and metabolic stabilities.

Scaffold for Antifungal Agents
Research into novel antifungal agents has identified the 4-aminopiperidine scaffold as a

promising starting point. Studies have shown that derivatives of 4-aminopiperidine can exhibit

potent antifungal activity by inhibiting ergosterol biosynthesis, a crucial pathway for fungal cell

membrane integrity.[3] While published research has focused on derivatives with larger N-

substituents (e.g., benzyl or phenethyl) and long alkyl chains at the 4-amino position, 1-
Ethylpiperidin-4-amine provides a valuable starting material for the synthesis of new libraries

of compounds to explore the structure-activity relationships (SAR) for antifungal activity. The

relatively small ethyl group allows for systematic modification to probe the optimal size and

lipophilicity of the N1-substituent.

Modulators of Sigma-1 (σ1) Receptors
The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular

functions and is a target for the treatment of neurodegenerative diseases, pain, and cancer. A

study on 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands found that introducing

an ethyl group at the piperidine nitrogen resulted in a considerably lower affinity for the σ1

receptor compared to a methyl group.[4] This finding, while indicating lower potency for this

specific scaffold, provides a crucial data point for researchers designing σ1 receptor ligands. It

highlights the sensitivity of the receptor's binding pocket to the size of the N-alkyl substituent

and suggests that 1-Ethylpiperidin-4-amine could be used to generate ligands with tuned

affinity or as a negative control in binding studies.
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Compound
Class

Target
Key
Performance
Metric

Result Reference

4-(2-

aminoethyl)piperi

dine derivatives

σ1 Receptor Ki (nM)

Introduction of an

ethyl moiety at

the piperidine N-

atom resulted in

considerably

lower σ1 affinity

compared to a

methyl moiety.

[4]

CNS Drug Discovery
The piperidine scaffold is prevalent in many centrally acting drugs due to its ability to cross the

blood-brain barrier. 1-Ethylpiperidin-4-amine can serve as a starting point for the

development of novel CNS agents targeting various receptors, such as dopamine, serotonin,

and muscarinic receptors. The N-ethyl group can influence the lipophilicity and overall

pharmacological profile of the resulting molecules.
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Potential research applications of 1-Ethylpiperidin-4-amine.
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1-Ethylpiperidin-4-amine is a valuable and versatile chemical entity with significant potential

in medicinal chemistry and drug discovery. While direct biological activity data for the

compound itself is limited, its utility as a synthetic intermediate for creating diverse libraries of

bioactive molecules is evident. Its established role in the synthesis of opioid analogs, coupled

with the emerging potential of the 4-aminopiperidine scaffold in developing antifungal and CNS-

active agents, positions 1-Ethylpiperidin-4-amine as a compound of interest for further

investigation. This technical guide provides a foundation for researchers to explore and exploit

the properties of this scaffold in the rational design of novel therapeutics. Future research

should focus on a more thorough characterization of the pharmacological profile of 1-
Ethylpiperidin-4-amine and its simple derivatives to better understand its intrinsic biological

activities and to guide the development of more complex and potent drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1274934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

